molecular formula C20H30N2O2 B5771713 3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B5771713
M. Wt: 330.5 g/mol
InChI Key: TXLFHRVQPUWEEL-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is an organic compound classified under piperazines and diazinanes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(2-methoxyphenyl)piperazine with cyclohexylpropanone under controlled conditions. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography. The reaction conditions are carefully monitored to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antivirulence agent against bacterial infections.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting calcium channels and disrupting calcium signaling pathways.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects by targeting calcium channels on the plasma membrane. It disrupts calcium signaling, which is crucial for various cellular processes. This disruption leads to the ablation of reactive oxygen species production and prevents subsequent necrosis. The compound’s ability to interfere with calcium signaling makes it a potential candidate for treating conditions associated with calcium dysregulation .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A precursor in the synthesis of 3-Cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one.

    Urapidil: A compound with a similar piperazine structure, used as an antihypertensive agent.

    Trazodone: Another piperazine derivative, used as an antidepressant

Uniqueness

This compound is unique due to its specific structure that allows it to target calcium channels effectively. Its potential as an antivirulence agent and its ability to disrupt calcium signaling pathways set it apart from other piperazine derivatives .

Properties

IUPAC Name

3-cyclohexyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-24-19-10-6-5-9-18(19)21-13-15-22(16-14-21)20(23)12-11-17-7-3-2-4-8-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLFHRVQPUWEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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